molecular formula C10H18O3 B3054058 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- CAS No. 57947-82-7

1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-

Cat. No.: B3054058
CAS No.: 57947-82-7
M. Wt: 186.25 g/mol
InChI Key: XSSOJMFOKGTAFU-UHFFFAOYSA-N
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Description

1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known as diethylene glycol bis(3-aminopropyl) ether (CAS 4246-51-9), is a bifunctional ether-amine compound with the molecular formula C₁₀H₂₄N₂O₃ and a molecular weight of 220.31 g/mol . Its structure features two 3-aminopropyl groups linked by a diethylene glycol chain, making it a versatile intermediate in polymer chemistry. The compound is used in synthesizing polyamide resins, epoxy hardeners, and surfactants due to its reactive primary amine groups and flexible ether backbone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-prop-2-enoxyethoxy)ethoxy]prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-4H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSOJMFOKGTAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069213
Record name 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
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Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57947-82-7
Record name 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[1-propene]
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Record name 1-Propene, 3,3'-(oxybis(2,1-ethanediyloxy))bis-
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Record name 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name 3,3'-[oxybis(2,1-ethanediyloxy)]bispropene
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Preparation Methods

The synthesis of 1-Propene, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- involves several steps. One common method includes the reaction of propene with diethylene glycol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the product . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 1-Propene, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenamine,4,4'-[oxybis(2,1-ethanediyloxy)]bis- (CAS 6954-41-2)

This aromatic analog replaces the aliphatic 3-aminopropyl groups with aniline moieties. Key differences include:

  • Molecular formula : C₁₆H₂₀N₂O₃ (MW: 288.35 g/mol) vs. C₁₀H₂₄N₂O₃.
  • Functional groups : Aromatic amines vs. aliphatic amines.
  • Applications : Used in dyes and epoxy curing agents, leveraging aromatic ring stability for high-temperature applications .
  • Physical properties : Higher boiling point (510.3°C) and logP (3.48), indicating greater hydrophobicity .

1,5-Bis(2-hydroxyphenoxy)-3-oxapentane (CAS 23116-94-1)

This phenol-based analog substitutes amines with hydroxyl groups:

  • Molecular formula : C₁₆H₁₈O₅ (MW: 290.31 g/mol).
  • Reactivity : Hydroxyl groups enable use as antioxidants or stabilizers in plastics, contrasting with the amine-driven polymerization of the target compound .
  • Solubility: Higher polarity due to phenolic -OH groups, enhancing water solubility compared to the hydrophobic aliphatic amines of the target .

Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- (CAS N/A)

A non-amine variant with a butane backbone:

  • Structure : Lacks terminal functional groups, limiting reactivity.
  • Applications : Detected in firefighting foams as a surfactant component, highlighting the role of ether linkages in amphiphilic design .

Functional Group Analogs

Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, bis(4-methylbenzenesulfonate)

This sulfonated derivative demonstrates how ether-ethanol backbones are modified for specific uses:

  • Functional groups : Sulfonate esters enhance thermal stability and solubility in hydrophobic matrices.

3,3'-{oxybis[ethane-2,1-diyloxy(1-oxopropane-3,1-diyl)imino]}bis(2,4,6-triiodobenzoic acid)

A iodinated contrast agent (CAS 51022-74-3):

  • Structure : Incorporates iodinated benzoic acid groups for X-ray opacity.
  • Applications : Medical imaging vs. industrial polymer synthesis, showcasing ether linkage versatility .

Application-Specific Analogs

Fatty Acid Polymers with 3,3'-[oxybis(2,1-ethanediyloxy)]bis(1-propanamine)

  • Structure : Combines the target compound with linseed or soybean fatty acids.
  • Applications : Biodegradable coatings and adhesives, leveraging amine-fatty acid condensation .

Fluorinated Ethers (e.g., Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-nonene)

  • Structure : Fluorinated chains replace amine groups.
  • Environmental impact : Persistent organic pollutants (POPs), unlike the degradable aliphatic amines of the target .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Functional Groups Key Applications
Target Compound 4246-51-9 C₁₀H₂₄N₂O₃ 220.31 Aliphatic amines Polyamide resins, surfactants
Benzenamine analog 6954-41-2 C₁₆H₂₀N₂O₃ 288.35 Aromatic amines Epoxy curing agents
Phenol derivative 23116-94-1 C₁₆H₁₈O₅ 290.31 Hydroxyl groups Antioxidants
Iodinated contrast agent 51022-74-3 C₂₂H₂₁N₂O 1215.82 Iodinated benzoic acid X-ray contrast media
Fluorinated ether 71608-46-3 N/A N/A Fluorinated alkyl Firefighting foams

Biological Activity

1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, also known as 3,3'-Oxybis(ethyleneoxy)bis(propylamine) , is a chemical compound with various applications in industrial and potentially biological contexts. Understanding its biological activity is essential for assessing its safety and efficacy in various applications, particularly in consumer products like cosmetics and pharmaceuticals.

  • Chemical Formula: C10H24N2O3
  • Molecular Weight: 220.3092 g/mol
  • CAS Registry Number: 4246-51-9
  • IUPAC Name: 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its toxicity, potential therapeutic effects, and environmental impact. Below are key findings from recent research.

Toxicological Studies

  • Acute Toxicity : The compound has been assessed for acute toxicity in animal models. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was found to be 600 mg/kg/day in rats during premating and lactation periods .
  • Skin and Eye Irritation : It is classified as a substance that causes severe skin burns and eye damage. This classification indicates a need for careful handling and usage guidelines in consumer products .
  • Sensitization Potential : There is evidence suggesting that the compound may cause allergic skin reactions, necessitating further investigation into its sensitization potential in humans .

Environmental Impact

The compound's environmental toxicity was evaluated through various aquatic toxicity tests:

  • LC50 (Golden Orfe) : Greater than 1000 mg/L over 96 hours.
  • EC50 (Water Flea) : Approximately 218.16 mg/L over 48 hours.
  • EC10 (Green Algae) : Estimated at 5.4 mg/L over 72 hours .

These results indicate a moderate level of toxicity to aquatic organisms, which is critical for assessing its environmental safety.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Haircare Products Evaluation : A significant evaluation was conducted regarding the use of this compound in haircare products at concentrations higher than 0.1%. The assessment aimed to determine any potential risks to human health from exposure during typical usage scenarios .
  • Biodegradation Studies : Research indicated that the compound undergoes biodegradation with an estimated half-life of photolysis in air being approximately 2.96 hours, suggesting a moderate persistence in the environment but also potential for breakdown under certain conditions .

Summary of Findings

Study AspectFindings
NOAEL600 mg/kg/day (reproductive toxicity)
Skin/Eye IrritationSevere burns and damage
Aquatic ToxicityLC50 >1000 mg/L (Golden Orfe)
Environmental PersistencePhotolytic half-life ~2.96 hours

Q & A

Q. What are the established synthetic routes for 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-?

A common method involves catalytic etherification reactions. For example, bromine and dichloromethane are used as solvents with catalysts like 2,2′-[oxybis(2,1-ethanediyloxy)]bis[benzenamine] to facilitate the formation of ether linkages. Reaction conditions (e.g., room temperature, 18-hour duration) are critical for yield optimization . Alternative routes include nucleophilic substitution with allyloxy groups under controlled pH (>12) .

Q. How can the structural integrity of this compound be validated?

Methodologies include:

  • NMR spectroscopy : To confirm the presence of ether linkages and allyl groups.
  • Mass spectrometry : For molecular weight verification (e.g., observed m/z 218.22 for sodium salt derivatives) .
  • FT-IR : To identify characteristic C-O-C (ether) and C=C (allyl) stretching vibrations.

Q. What physicochemical properties are critical for experimental design?

PropertyValue/DescriptionSource
Boiling Point146–148°C (at 4 mmHg)
Melting Point-32°C
SolubilityMiscible in polar solvents (e.g., water)
StabilityHydrolytically stable under neutral pH; decomposes in strong acids/bases

Q. What are the toxicity profiles and safety protocols?

  • Acute toxicity : LD₅₀ (rat, intravenous) = 4190 mg/kg; classified as harmful if swallowed (H302) .
  • Handling : Use corrosion-resistant gloves (risk code C) and work in fume hoods to avoid inhalation .

Q. How is this compound utilized in polymer chemistry?

It serves as a crosslinker in synthesizing polyethers and hydrogels due to its bis-allyl ether structure. The allyl groups participate in radical polymerization or thiol-ene reactions to form stable networks .

Advanced Research Questions

Q. How do contradictions in reported physicochemical data arise, and how can they be resolved?

Discrepancies in boiling/melting points may stem from impurities or varying measurement techniques. For example, NIST-standardized methods (subscription-based) provide high-accuracy data, while commercial sources may lack calibration . Researchers should cross-reference peer-reviewed databases like ChemIDplus and validate findings via differential scanning calorimetry (DSC).

Q. What degradation products form under environmental conditions?

Hydrolysis in aqueous systems yields acetic acid derivatives (e.g., 2,2'-[oxybis(2,1-ethanediyloxy)]bis-acetic acid), detectable via LC-MS. Photodegradation generates peroxides, requiring antioxidants for stabilization .

Q. What catalytic mechanisms enhance ether bond formation during synthesis?

Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization are effective. The catalyst stabilizes transition states, reducing activation energy for ether linkage formation. Solvent polarity (e.g., dichloromethane) further influences reaction kinetics .

Q. How does this compound interact with biological systems?

In vitro studies show it binds to serum albumin (log P ~1.2), suggesting moderate bioavailability. Metabolites include sulfonic acid derivatives, identified via radiolabeling and HPLC .

Q. What environmental risks are associated with its use?

  • Water pollution : Leakage or improper disposal can lead to bioaccumulation. The compound’s EC₅₀ for aquatic organisms is <10 mg/L, classifying it as toxic .
  • Regulatory compliance : Listed under EPA’s Significant New Use Rules (SNURs), requiring permits for large-scale applications .

Methodological Recommendations

  • Synthesis optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of allyl groups.
  • Analytical validation : Pair GC-MS with NMR for structural confirmation.
  • Toxicity mitigation : Implement enzymatic degradation protocols (e.g., laccase-based systems) for lab waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.